9-{[3-(9H-carbazol-9-ylmethylene)-2,4-diphenylcyclobutylidene]methyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-{[3-(9H-carbazol-9-ylmethylene)-2,4-diphenylcyclobutylidene]methyl}-9H-carbazole is a complex organic molecule featuring a carbazole core structure. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[3-(9H-carbazol-9-ylmethylene)-2,4-diphenylcyclobutylidene]methyl}-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the diphenylcyclobutylidene and carbazolylmethylene groups through a series of condensation and cyclization reactions. Common reagents used in these reactions include strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-{[3-(9H-carbazol-9-ylmethylene)-2,4-diphenylcyclobutylidene]methyl}-9H-carbazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated carbazole derivatives.
Scientific Research Applications
9-{[3-(9H-carbazol-9-ylmethylene)-2,4-diphenylcyclobutylidene]methyl}-9H-carbazole: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-{[3-(9H-carbazol-9-ylmethylene)-2,4-diphenylcyclobutylidene]methyl}-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, known for its stability and electronic properties.
2,4-Diphenylcyclobutylidene derivatives: Compounds with similar structural motifs, used in organic synthesis and materials science.
Carbazolylmethylene derivatives: Molecules with similar functional groups, studied for their biological and electronic applications.
Uniqueness
9-{[3-(9H-carbazol-9-ylmethylene)-2,4-diphenylcyclobutylidene]methyl}-9H-carbazole: stands out due to its unique combination of structural features, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
9-[[3-(carbazol-9-ylmethylidene)-2,4-diphenylcyclobutylidene]methyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30N2/c1-3-15-29(16-4-1)41-35(27-43-37-23-11-7-19-31(37)32-20-8-12-24-38(32)43)42(30-17-5-2-6-18-30)36(41)28-44-39-25-13-9-21-33(39)34-22-10-14-26-40(34)44/h1-28,41-42H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQVJNCCYCUPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CN3C4=CC=CC=C4C5=CC=CC=C53)C(C2=CN6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.